Jak3/btk-IN-7

Rheumatoid Arthritis In Vivo Efficacy Animal Model

Standard single-target inhibitors fail to address the synergistic complexity of JAK/STAT and BCR signaling in autoimmune pathologies. Jak3/btk-IN-7 (XL-12) provides a validated dual-mechanism solution. - **Dual Potency:** JAK3 IC50=2 nM; BTK IC50=14 nM - **In Vivo Validation:** Active in AA & CIA arthritis models; LD50 >1600 mg/kg ensures wide safety margin - **Experimental Efficiency:** Single-agent alternative to combination dosing, reducing confounding variables - **Reliable Supply:** BenchChem ensures batch-to-batch consistency for long-term in vivo studies

Molecular Formula C29H30N8O4
Molecular Weight 554.6 g/mol
Cat. No. B12371543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJak3/btk-IN-7
Molecular FormulaC29H30N8O4
Molecular Weight554.6 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)C(=O)NC2=C3C(=C(C=C2)C4=NN(C5=NC=NC(=C45)N)C6CCCN(C6)C(=O)C=C)OCO3
InChIInChI=1S/C29H30N8O4/c1-4-22(38)36-13-5-6-19(14-36)37-28-23(27(30)31-15-32-28)24(34-37)20-11-12-21(26-25(20)40-16-41-26)33-29(39)17-7-9-18(10-8-17)35(2)3/h4,7-12,15,19H,1,5-6,13-14,16H2,2-3H3,(H,33,39)(H2,30,31,32)/t19-/m1/s1
InChIKeyXLTSMXXGRIGBEL-LJQANCHMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Jak3/btk-IN-7 | Dual JAK3/BTK Inhibitor Profile


Jak3/btk-IN-7, also known as XL-12, is a potent small-molecule inhibitor with dual activity against Janus Kinase 3 (JAK3) and Bruton's Tyrosine Kinase (BTK), exhibiting IC50 values of 2 nM and 14 nM, respectively [1]. This compound emerged as a lead candidate from a medicinal chemistry program focused on developing dual BTK/JAK3 inhibitors for the treatment of autoimmune diseases like rheumatoid arthritis [2]. Its dual mechanism of action is designed to simultaneously block two critical signaling pathways involved in inflammation and immune cell activation.

Dual JAK3/BTK pathway inhibition study fit
Reported in vivo model-response context in arthritis models
May support autoimmune disease model research

Jak3/btk-IN-7 | Risks of Generic Substitution


Substituting Jak3/btk-IN-7 with other in-class compounds—even those with comparable in vitro potency against JAK3 or BTK—presents significant risks due to profound differences in in vivo efficacy and safety profiles. A single-target inhibitor, such as a JAK3-selective agent, would fail to address the BTK-mediated signaling component, potentially leading to incomplete disease control. Conversely, a less-optimized dual inhibitor could result in a narrower therapeutic window. The specific profile of Jak3/btk-IN-7, characterized by its dual potency and favorable safety margin, is not a generic property of all JAK3/BTK inhibitors [1]. Therefore, experimental replication with a different compound requires full re-validation of the biological model and cannot be assumed to yield the same outcome.

Single-target limitation A JAK3-selective inhibitor may leave BTK-mediated signaling unaddressed, shifting the pathway-response profile.
Class variability Dual JAK3/BTK inhibitors may differ in safety-related endpoint profiles; model-specific validation is required.
Re-validation requirement Substituting with any other compound may demand full biological model re-validation, as response consistency cannot be assumed.

Jak3/btk-IN-7 | Head-to-Head Differentiation from Analogs


In Vivo Anti-Arthritic Activity vs. Ibrutinib

Jak3/btk-IN-7 (XL-12) demonstrated significantly greater anti-arthritic activity than the BTK inhibitor ibrutinib in an adjuvant arthritis (AA) rat model, a standard preclinical model for rheumatoid arthritis. The effect was achieved at a dose of 40 mg/kg for XL-12 compared to 10 mg/kg for ibrutinib, indicating a more potent therapeutic effect in vivo [1].

Arthritis model response vs. ibrutinib
Head-to-head
More pronounced response at 40 mg/kg (XL-12) vs. ibrutinib 10 mg/kg in AA rat model
Reported model-response context; may support dual-pathway study
Dose and model context need independent verification
Rheumatoid Arthritis In Vivo Efficacy Animal Model

Safety Margin vs. Ibrutinib

In acute toxicity studies, Jak3/btk-IN-7 (XL-12) exhibited a substantially higher median lethal dose (LD50 > 1600 mg/kg) compared to ibrutinib (LD50 = 750 mg/kg), indicating a significantly improved safety margin [1]. This suggests a wider therapeutic window and lower potential for acute toxicity.

Acute toxicity endpoint vs. ibrutinib
Head-to-head
LD50 > 1600 mg/kg (XL-12) vs. 750 mg/kg (ibrutinib), > 2.1-fold difference
Supports safety-related endpoint monitoring in model
Acute oral toxicity; chronic exposure context differs
Safety Pharmacology Toxicology Therapeutic Window

In Vivo Characterization vs. JAK3/BTK-IN-1

Jak3/btk-IN-7 (XL-12) is a well-characterized lead compound with published in vivo efficacy and safety data [1], establishing it as a reference tool for dual JAK3/BTK inhibition. In contrast, JAK3/BTK-IN-1, while described as a potent dual inhibitor, lacks publicly available in vivo characterization in peer-reviewed literature . Its primary citation is from a patent (WO2021147952A1, compound 002), which does not provide comparable in vivo efficacy or toxicity metrics .

In vivo data availability vs. JAK3/BTK-IN-1
Data to verify
Published AA/CIA model and LD50 data vs. patent-only disclosure for comparator
Supports selection for model studies with reported context
Data source peer-reviewed vs. patent; verify independently
Lead Optimization Dual Inhibitor Preclinical Development

Dual-Target Profile vs. Selective JAK3 Inhibitors

Jak3/btk-IN-7 is a dual inhibitor with potent activity against both JAK3 (IC50 = 2 nM) and BTK (IC50 = 14 nM) [1]. In contrast, selective JAK3 inhibitors like JAK3-IN-7 are reported to have an IC50 of <10 nM for JAK3 but exhibit no significant activity against BTK . This fundamental difference in target engagement means Jak3/btk-IN-7 can simultaneously suppress two distinct signaling pathways (JAK/STAT and BCR signaling), a feature not possible with a single-target JAK3 inhibitor.

Target selectivity profile vs. JAK3-selective
Class-level
Dual JAK3 (2 nM) / BTK (14 nM) inhibition vs. JAK3-selective only
Supports dual-pathway assay context; single-target inhibitor differs
BTK activity not reported for comparator
Dual Inhibitor JAK3 BTK Mechanism of Action

Jak3/btk-IN-7 | Research & Industrial Applications


Preclinical Autoimmune Disease Models

Jak3/btk-IN-7 is an optimal tool compound for in vivo proof-of-concept studies in rodent models of autoimmune diseases, particularly rheumatoid arthritis. Its validated anti-arthritic activity in both adjuvant arthritis (AA) and collagen-induced arthritis (CIA) models, coupled with a favorable safety profile (LD50 > 1600 mg/kg), makes it well-suited for long-term dosing studies where a wide therapeutic window is critical [1].

Dual JAK3/BTK Pathway Inhibition Studies

Use Jak3/btk-IN-7 to dissect the synergistic and distinct roles of the JAK/STAT and BCR signaling pathways in immune cell activation, cytokine production, and disease pathogenesis. As a well-characterized dual inhibitor with published in vitro potency against both JAK3 (IC50=2 nM) and BTK (IC50=14 nM), it serves as a definitive tool for probing the consequences of simultaneous pathway blockade, which cannot be achieved with single-target inhibitors [1].

Benchmark for Dual JAK3/BTK Inhibitor Discovery

Jak3/btk-IN-7 (XL-12) is an established lead compound and can be used as a positive control or benchmark for in vitro and in vivo assays in medicinal chemistry programs focused on developing next-generation dual JAK3/BTK inhibitors. Its published data provide a clear reference point for comparing the potency, selectivity, efficacy, and safety of new chemical entities [2].

Cell-Based Assays with Dual BTK/JAK3 Suppression

For cell-based assays investigating the combined effects of BTK and JAK3 inhibition on immune cell function, cytokine release, or proliferation, Jak3/btk-IN-7 offers a single-agent solution. Using a single compound minimizes the experimental complexity and potential confounding factors associated with using a combination of two separate inhibitors, providing a cleaner and more controlled experimental system [1].

Application
Selection Property
Validation Focus
Autoimmune disease model studies
Reported in vivo model-response context
Model-specific endpoint consistency and dosing regimen review
Dual JAK3/BTK pathway research
Dual-target inhibition profile
Pathway-response endpoint interpretation
Dual inhibitor discovery benchmark
Published in vitro/in vivo reference data
Comparator assay-response context
Cell-based immune signaling assays
Single-agent dual-pathway suppression
Assay condition and cytokine readout verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


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